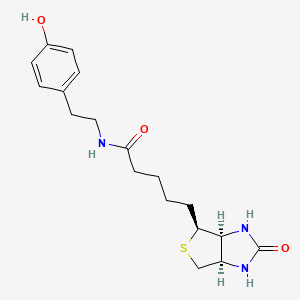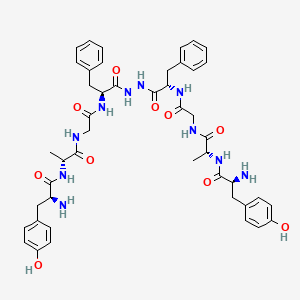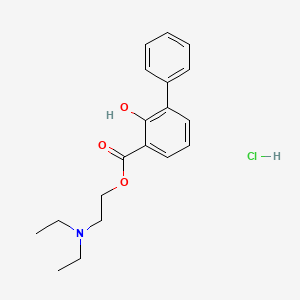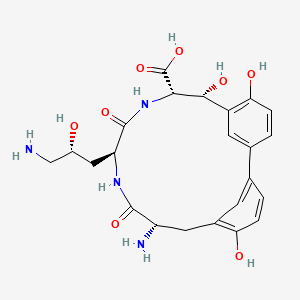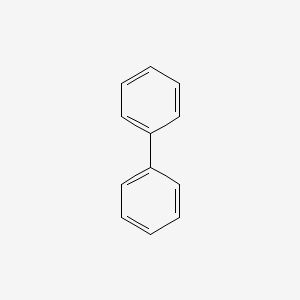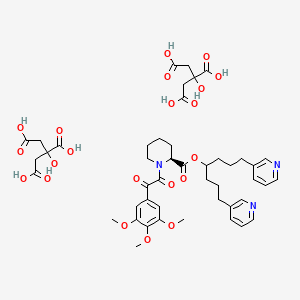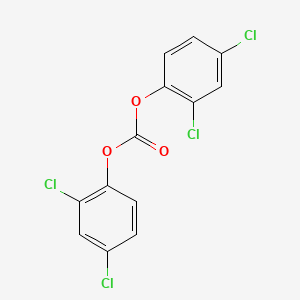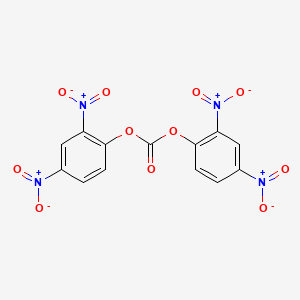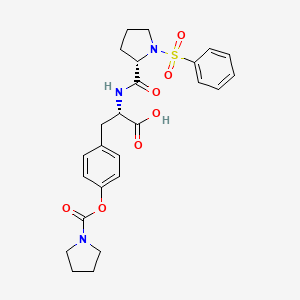
(S)-2-((S)-1-(phenylsulfonyl)pyrrolidine-2-carboxamido)-3-(4-((pyrrolidine-1-carbonyl)oxy)phenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BOP is a novel antagonist of alpha9beta1/alpha4beta1 integrins. It rapidly mobilizes long-term multi-lineage reconstituting hematopoietic stem cells (HSC).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A study conducted by Zareef, Iqbal, and Arfan (2008) explored the antimicrobial properties of compounds similar to the one . They successfully achieved novel cyclization of related butanoic acids to form compounds which were screened for antimicrobial activity. The compounds displayed a range of Minimum Inhibitory Concentration (MIC) values, suggesting potential in antimicrobial applications (Zareef, Iqbal, & Arfan, 2008).
Synthesis and Application in Organic Chemistry
Singh et al. (2013) demonstrated the use of a similar compound, derived from l-proline, as an efficient organocatalyst in the asymmetric Michael addition. This process facilitated the synthesis of various γ-nitro carbonyl compounds, suggesting potential applications in organic synthesis (Singh et al., 2013).
Use in Synthesis of Sulfonamides
Ajani et al. (2012) explored the synthesis of sulfonamide drugs containing similar structures. These compounds, including 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid, exhibited significant antibacterial activity, highlighting their relevance in medicinal chemistry (Ajani et al., 2012).
Discovery of Inverse Agonists
Duan et al. (2019) discovered a new series of RORγt inverse agonists, which included compounds structurally related to the subject compound. These findings contribute to the field of medicinal chemistry, particularly in the development of selective, orally active drugs (Duan et al., 2019).
Propiedades
Número CAS |
217453-20-8 |
|---|---|
Nombre del producto |
(S)-2-((S)-1-(phenylsulfonyl)pyrrolidine-2-carboxamido)-3-(4-((pyrrolidine-1-carbonyl)oxy)phenyl)propanoic acid |
Fórmula molecular |
C25H29N3O7S |
Peso molecular |
515.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-(pyrrolidine-1-carbonyloxy)phenyl]propanoic acid |
InChI |
InChI=1S/C25H29N3O7S/c29-23(22-9-6-16-28(22)36(33,34)20-7-2-1-3-8-20)26-21(24(30)31)17-18-10-12-19(13-11-18)35-25(32)27-14-4-5-15-27/h1-3,7-8,10-13,21-22H,4-6,9,14-17H2,(H,26,29)(H,30,31)/t21-,22-/m0/s1 |
Clave InChI |
MGKZYWCSUHALDJ-VXKWHMMOSA-N |
SMILES isomérico |
C1CCN(C1)C(=O)OC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)[C@@H]3CCCN3S(=O)(=O)C4=CC=CC=C4 |
SMILES |
C1CCN(C1)C(=O)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CC=C4 |
SMILES canónico |
C1CCN(C1)C(=O)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CC=C4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BOP; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



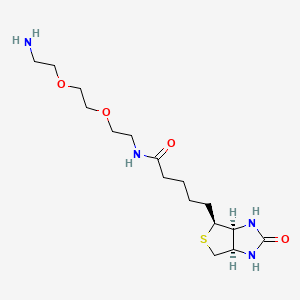
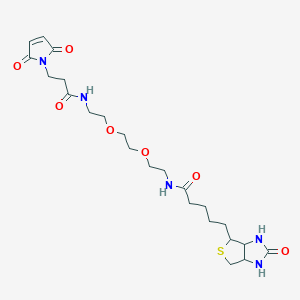
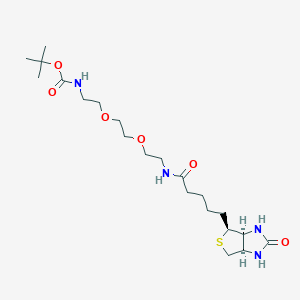

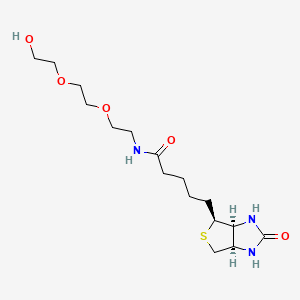
![N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1667291.png)
